![molecular formula C12H11BrClNO4 B14135768 1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate CAS No. 89047-30-3](/img/structure/B14135768.png)
1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate is a chemical compound with the molecular formula C12H11BrN·ClO4 It is a pyridinium salt where the pyridine nitrogen is substituted with a 4-bromobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Base: Tertiary amines like triethylamine or pyridine itself.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
特性
CAS番号 |
89047-30-3 |
|---|---|
分子式 |
C12H11BrClNO4 |
分子量 |
348.57 g/mol |
IUPAC名 |
1-[(4-bromophenyl)methyl]pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H11BrN.ClHO4/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
CFFKXVXMWHHMDQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


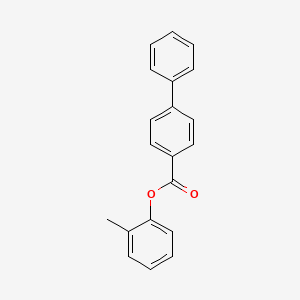
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
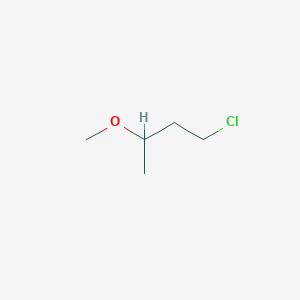
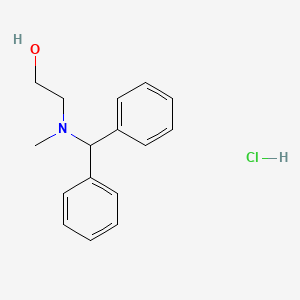
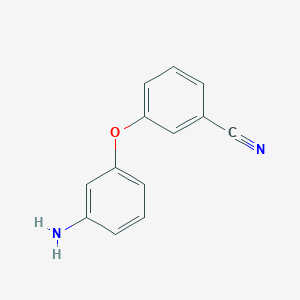
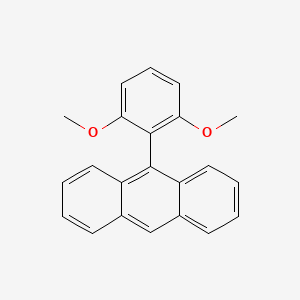
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
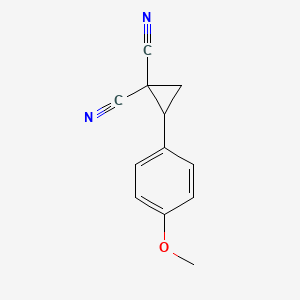
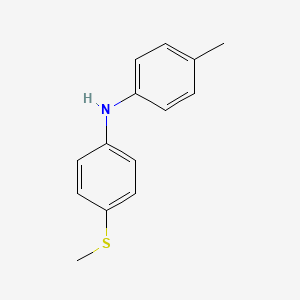
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
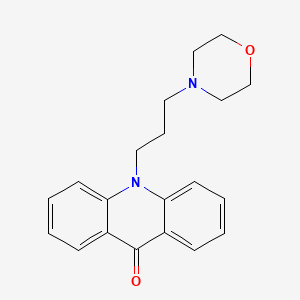
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
